molecular formula C10H23NO2 B13639765 2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol

2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol

Cat. No.: B13639765
M. Wt: 189.30 g/mol
InChI Key: DJKAYGBXUMMBHS-UHFFFAOYSA-N
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Description

2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C10H23NO2. It is a clear liquid that is soluble in various organic solvents. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol typically involves the reaction of ethyl(isobutyl)amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves the following steps:

    Preparation of Ethyl(isobutyl)amine: Ethylamine and isobutylamine are reacted in the presence of a catalyst to form ethyl(isobutyl)amine.

    Reaction with Ethylene Oxide: Ethyl(isobutyl)amine is then reacted with ethylene oxide under controlled temperature and pressure conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process is optimized to maximize yield and minimize by-products. The reaction mixture is typically purified using distillation or chromatography techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted ethers or esters.

Scientific Research Applications

2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: A similar compound with an amino group instead of the ethyl(isobutyl)amino group.

    2-(2-(Diethylamino)ethoxy)ethanol: Another related compound with a diethylamino group.

Uniqueness

2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol is unique due to its specific ethyl(isobutyl)amino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other organic compounds.

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

2-[2-[ethyl(2-methylpropyl)amino]ethoxy]ethanol

InChI

InChI=1S/C10H23NO2/c1-4-11(9-10(2)3)5-7-13-8-6-12/h10,12H,4-9H2,1-3H3

InChI Key

DJKAYGBXUMMBHS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOCCO)CC(C)C

Origin of Product

United States

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